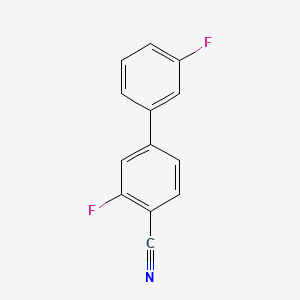

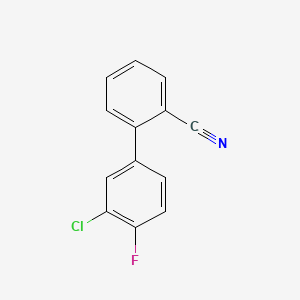

2-(3-Chloro-4-fluorophenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Chloro-4-fluorophenyl)benzonitrile” is a compound with the molecular formula C13H7ClFN. It is a compound useful in organic synthesis . The molecular weight of this compound is 231.66 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a phenyl ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H .

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

The research on derivatives of 2-(3-Chloro-4-fluorophenyl)benzonitrile has facilitated the development of complex molecules with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile highlights the chemical versatility of such compounds, enabling the formation of molecules with a wide range of ring systems through nucleophilic substitution reactions and hydrogen bonding (Shahani et al., 2010). This kind of research underpins the development of new materials and drugs by showcasing the synthetic utility of halogenated benzonitriles.

Material Science Applications

In the field of material science, particularly in the development of polymer solar cells, the addition of perfluorinated compounds related to this compound has been found to enhance power conversion efficiencies. A study demonstrated that a specific perfluorinated compound improved the ordering of polymer chains, leading to higher absorbance and enhanced hole mobility in polymer solar cells (Jeong et al., 2011). This research provides a pathway to the design of more efficient solar energy harvesting devices.

Biological Activities

The derivatives of this compound have been explored for their biological activities, offering insights into the development of new therapeutic agents. For example, a series of compounds synthesized from 3-chloro-2-fluoro benzoic acid demonstrated significant anti-convulsant and anti-inflammatory activities (Bhat et al., 2016). Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action.

Environmental and Photophysical Studies

The photodehalogenation of silylated and stannylated phenyl halides, related to this compound, provides valuable insights into environmental degradation processes and the generation of reactive intermediates in organic synthesis (Protti et al., 2012). Understanding these reactions can help in designing more sustainable chemical processes and in the detoxification of halogenated waste.

Propiedades

IUPAC Name |

2-(3-chloro-4-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUUJVDXYEMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718403 |

Source

|

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-35-4 |

Source

|

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)

![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)